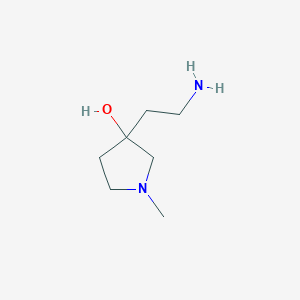
(2R,3R)-3,4-diaminobutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-3,4-diaminobutan-2-ol is a chiral compound with two amino groups and one hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3,4-diaminobutan-2-ol can be achieved through several methods. One common approach involves the reduction of (2R,3R)-3,4-dinitrobutan-2-ol using hydrogen gas in the presence of a palladium catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired diamine compound.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to produce the compound in high yields. These microbial routes are advantageous due to their sustainability and cost-effectiveness compared to traditional chemical synthesis methods .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3,4-diaminobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced further to form simpler amines or alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides are commonly employed.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields simpler amines or alcohols.
Substitution: Forms various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2R,3R)-3,4-diaminobutan-2-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Serves as a precursor for the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of (2R,3R)-3,4-diaminobutan-2-ol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2,3-butanediol: A related compound with similar structural features but different functional groups.
(2S,3S)-3,4-diaminobutan-2-ol: The enantiomer of (2R,3R)-3,4-diaminobutan-2-ol with different stereochemistry.
(2R,3R)-2,3-diaminobutan-1-ol: A compound with a similar backbone but different positioning of functional groups
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its chiral nature makes it particularly valuable in asymmetric synthesis and drug development, where the configuration of molecules can significantly impact their efficacy and safety.
Properties
Molecular Formula |
C4H12N2O |
|---|---|
Molecular Weight |
104.15 g/mol |
IUPAC Name |
(2R,3R)-3,4-diaminobutan-2-ol |
InChI |
InChI=1S/C4H12N2O/c1-3(7)4(6)2-5/h3-4,7H,2,5-6H2,1H3/t3-,4-/m1/s1 |
InChI Key |
HHZAHYUACNWGAQ-QWWZWVQMSA-N |
Isomeric SMILES |
C[C@H]([C@@H](CN)N)O |
Canonical SMILES |
CC(C(CN)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


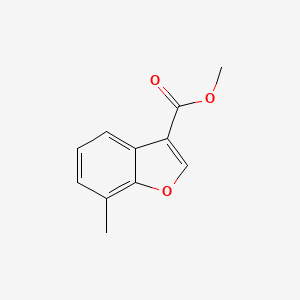
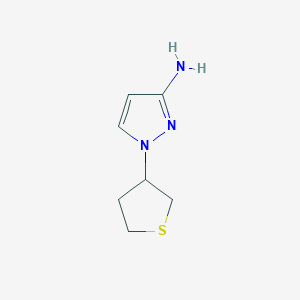
![3-(Bicyclo[3.1.0]hexan-3-YL)prop-2-ynoic acid](/img/structure/B13171971.png)

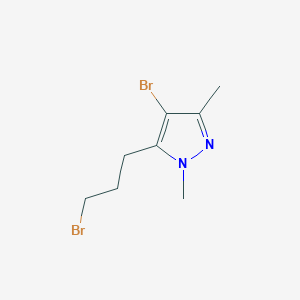
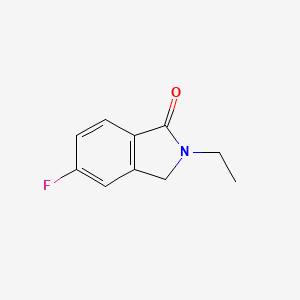
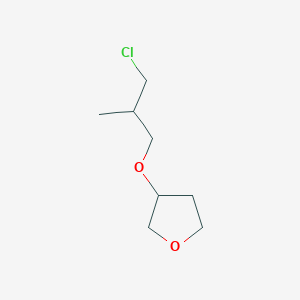
![2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanal](/img/structure/B13172013.png)
![Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]propanoate](/img/structure/B13172016.png)


![3-[3-(2-Methylphenyl)propyl]aniline](/img/structure/B13172035.png)
